tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate is a complex organic compound with a molecular formula of C29H29N5O3 and a molecular weight of 495.57 g/mol . This compound is known for its intricate structure, which includes a piperidine ring, a pyrazolo[1,5-a]pyrimidine core, and a phenoxyphenyl group. It is often used as an intermediate in the synthesis of various biologically active molecules .
Preparation Methods
The synthesis of tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material The reaction conditions often involve the use of various reagents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxyphenyl group, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields .
Properties
CAS No. |
2190506-56-8 |
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Molecular Formula |
C29H33N5O3 |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
tert-butyl 4-[3-cyano-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C29H33N5O3/c1-29(2,3)37-28(35)33-17-14-20(15-18-33)25-13-16-31-27-24(19-30)26(32-34(25)27)21-9-11-23(12-10-21)36-22-7-5-4-6-8-22/h4-12,20,25,31H,13-18H2,1-3H3 |
InChI Key |
CSUGEDMTNGZGBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C#N |
Origin of Product |
United States |
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